2-Tert-butylpyridine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-tert-butylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)8-7(9(12)13)5-4-6-11-8/h4-6H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGNUWMSRCWLEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Derivatization Studies of 2 Tert Butylpyridine 3 Carboxylic Acid
Transformations of the Carboxylic Acid Moiety
The carboxylic acid functional group of 2-tert-butylpyridine-3-carboxylic acid is a versatile handle for a range of chemical modifications. These transformations can be broadly categorized into two main types: those that involve the removal of the carboxyl group through decarboxylation, leading to the formation of a C-H or C-C bond at the 3-position of the pyridine (B92270) ring, and those that retain the carbonyl unit to form derivatives such as amides and esters.
Decarboxylative Functionalization Reactions
Decarboxylative reactions are powerful tools in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds, using carboxylic acids as readily available and stable precursors. While specific studies on this compound are limited, the principles of decarboxylative functionalization can be applied to this molecule. The presence of the pyridine ring can influence the reaction pathways, particularly in metal-catalyzed and radical-mediated processes.
Transition metal catalysis offers a diverse array of methods for the decarboxylation of heteroaromatic carboxylic acids. Catalysts based on palladium, copper, silver, and rhodium are commonly employed to facilitate these transformations. For a molecule like this compound, a metal catalyst could coordinate to the pyridine nitrogen, influencing the electronic properties of the ring and facilitating the cleavage of the C-C bond of the carboxylic acid. The bulky tert-butyl group would likely play a significant role in the stereoelectronics of the catalytic cycle.
A hypothetical metal-catalyzed decarboxylative cross-coupling of this compound with an aryl halide could proceed as outlined in the table below.
Table 1: Hypothetical Metal-Catalyzed Decarboxylative Cross-Coupling
| Step | Description |
| 1. Salt Formation | The carboxylic acid reacts with a base to form the corresponding carboxylate salt. |
| 2. Oxidative Addition | The metal catalyst (e.g., Pd(0)) undergoes oxidative addition with an aryl halide. |
| 3. Decarboxylation | The carboxylate coordinates to the metal center, followed by decarboxylation to form a pyridyl-metal intermediate. |
| 4. Reductive Elimination | The aryl and pyridyl groups on the metal center couple and are eliminated, regenerating the catalyst and forming the 3-aryl-2-tert-butylpyridine product. |
Photoredox catalysis has emerged as a mild and efficient method for decarboxylative functionalization. In a typical photoinduced process, a photosensitizer absorbs light and initiates a single-electron transfer (SET) process with the carboxylate. This generates a carboxyl radical, which can readily lose carbon dioxide to form an aryl radical. The specific conditions, such as the choice of photocatalyst and solvent, would be crucial for the successful application to this compound.
Electrochemical methods provide an alternative, reagent-free approach to decarboxylation. By applying an electrical potential, the carboxylate can be oxidized at the anode to generate a carboxyl radical, which then undergoes decarboxylation. This method, known as the Kolbe electrolysis or a non-Kolbe variant, could potentially be used to generate the 2-tert-butyl-3-pyridyl radical for subsequent reactions. The electrochemical conditions would need to be carefully optimized to avoid side reactions on the pyridine ring.
The generation of a 2-tert-butyl-3-pyridyl radical via decarboxylation opens up a variety of subsequent transformations. This highly reactive intermediate can participate in a range of radical reactions, including:
Hydrogen Atom Transfer (HAT): In the presence of a suitable hydrogen donor, the radical can be quenched to form 2-tert-butylpyridine (B1266198).
Addition to Alkenes and Alkynes: The radical can add to unsaturated bonds to form new carbon-carbon bonds.
Radical-Radical Coupling: Dimerization or coupling with another radical species can occur.
Atom Transfer Radical Addition (ATRA): Reaction with a molecule containing a transferable atom (e.g., a halogen).
The steric hindrance from the tert-butyl group would likely influence the regioselectivity and stereoselectivity of these subsequent reactions.
Formation of Amides and Esters
The conversion of the carboxylic acid moiety of this compound into amides and esters is a fundamental transformation in organic synthesis. These derivatives are important in various fields, including medicinal chemistry and materials science.
Amide Formation: Amide bond formation typically involves the activation of the carboxylic acid followed by reaction with an amine. Common activating agents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) reagents (e.g., BOP, PyBOP), and uronium reagents (e.g., HBTU, HATU). The choice of coupling reagent and reaction conditions is critical to achieve high yields and avoid side reactions, especially with sterically hindered substrates like this compound.
Table 2: Common Coupling Reagents for Amide Synthesis
| Reagent Class | Example Reagents | Byproducts |
| Carbodiimides | DCC, EDC | Ureas |
| Phosphonium Salts | BOP, PyBOP | Phosphine (B1218219) oxides |
| Uronium/Aminium Salts | HBTU, HATU | Tetramethylurea |
Ester Formation: Esterification of this compound can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic method. However, for more sensitive substrates or to achieve milder reaction conditions, other methods such as reaction with alkyl halides in the presence of a base, or the use of coupling agents similar to those used for amide synthesis, can be employed. The steric bulk of the tert-butyl group may necessitate the use of more reactive alcohols or more forcing reaction conditions to achieve efficient esterification.
Rearrangement Reactions Involving the Carboxylic Acid Group
The carboxylic acid functional group can also participate in rearrangement reactions, leading to a significant structural transformation of the molecule.
The Curtius rearrangement is a powerful method for converting carboxylic acids into primary amines with the loss of one carbon atom. nih.govwikipedia.org The reaction proceeds through an acyl azide (B81097) intermediate, which upon heating, rearranges to an isocyanate with the expulsion of nitrogen gas. wikipedia.orgnih.govorganic-chemistry.orgrsc.org The isocyanate can then be trapped with various nucleophiles. For example, reaction with water leads to the formation of an unstable carbamic acid, which decarboxylates to yield a primary amine. organic-chemistry.org Alternatively, trapping with an alcohol, such as tert-butanol, affords a Boc-protected amine. nih.gov This rearrangement is known for its tolerance of a wide variety of functional groups and proceeds with complete retention of the stereochemistry of the migrating group. nih.gov While a specific example for this compound is not provided, this methodology is generally applicable to a broad range of carboxylic acids. nih.gov
| Step | Intermediate/Product | Description |
|---|---|---|
| 1. Acyl Azide Formation | Acyl azide | The carboxylic acid is converted to an acyl azide. nih.govrsc.org |
| 2. Rearrangement | Isocyanate | Thermal decomposition of the acyl azide yields an isocyanate and nitrogen gas. wikipedia.orgnih.govrsc.org |
| 3. Trapping (with water) | Primary amine | Hydrolysis of the isocyanate leads to a primary amine. organic-chemistry.org |
| 3. Trapping (with alcohol) | Carbamate | Reaction of the isocyanate with an alcohol yields a carbamate. nih.gov |
Reactivity of the Pyridine Nitrogen
The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it basic and nucleophilic.
The basicity of the pyridine nitrogen is influenced by the electronic effects of the substituents on the ring. The tert-butyl group at the 2-position is an electron-donating group, which would be expected to increase the basicity of the pyridine nitrogen through an inductive effect. However, the bulky nature of the tert-butyl group can cause significant steric hindrance, which can impede the approach of a proton to the nitrogen lone pair. stackexchange.com This steric strain can lead to a decrease in basicity compared to less hindered pyridines. For instance, the pKa of the conjugate acid of 2,6-di-tert-butylpyridine (B51100) is significantly lower than that of pyridine, indicating reduced basicity due to steric hindrance. stackexchange.com A similar effect would be expected for this compound, where the large tert-butyl group sterically shields the nitrogen atom.
| Factor | Effect on Basicity | Explanation |
|---|---|---|
| Inductive Effect of tert-butyl group | Increase | The alkyl group donates electron density to the ring, making the nitrogen lone pair more available for protonation. stackexchange.com |
| Steric Hindrance from tert-butyl group | Decrease | The bulky group physically blocks the approach of a proton to the nitrogen atom, leading to steric strain in the protonated form. stackexchange.com |
The nucleophilic pyridine nitrogen can undergo N-alkylation with various alkylating agents. However, similar to protonation, this reaction can be hindered by the steric bulk of the 2-tert-butyl group. General strategies for the N-alkylation of pyridines often involve the use of alkyl halides or other electrophilic alkylating agents. In some cases, N-functionalization can be achieved through the formation of N-aminopyridinium salts, which can then be further alkylated. chemrxiv.org While direct N-alkylation of this compound might be challenging due to steric hindrance, derivatization of the carboxylic acid group first could potentially alter the reactivity of the pyridine nitrogen.
Transformations Involving the tert-Butyl Group
Selective Oxidation Studies of the tert-Butyl Moiety
The oxidation of a tert-butyl group attached to an aromatic ring is a challenging transformation due to the absence of benzylic protons and the strength of the C-C bonds. Specific and powerful oxidizing conditions are typically required. While direct oxidation studies on this compound are not extensively documented, insights can be drawn from related systems.
Photooxidation presents a potential pathway for the functionalization of C-H bonds. mdpi.com In the presence of light and a photosensitizer, singlet oxygen can be generated, which is a highly reactive species capable of participating in ene reactions or other oxidative processes. mdpi.com Research on related heterocyclic systems has demonstrated that photoinduced reactions can lead to high reactivity, including the potential for elimination of the tert-butyl group under certain conditions. mdpi.com Other methods for the oxidation of pyridine derivatives often focus on N-oxidation of the pyridine nitrogen using reagents like hydrogen peroxide or peroxy acids, a reaction that is well-tolerated with various functional groups. researchgate.net However, selective oxidation of the alkyl substituent remains a more specialized field requiring tailored catalytic systems.
Investigation of Steric Hindrance Effects on Reactivity
The most profound effect of the 2-tert-butyl group is the steric hindrance it imposes on neighboring functional groups, namely the pyridine nitrogen at position 1 and the carboxylic acid at position 3. This steric bulk can dramatically alter the molecule's reactivity compared to less hindered analogues.
The basicity of the pyridine nitrogen is significantly influenced by adjacent bulky groups. Studies on 2,6-di-tert-butylpyridine show it is a weaker base in solution than pyridine, a reversal of the expected trend where alkyl groups, through their inductive effect, should increase basicity. stackexchange.com This is attributed to the steric strain that arises upon protonation, where the bulky tert-butyl groups hinder the solvation of the resulting pyridinium (B92312) cation. stackexchange.comresearchgate.net A similar, albeit less pronounced, effect is expected in this compound, where the single tert-butyl group impedes access of protons and Lewis acids to the nitrogen lone pair.
This steric shielding also affects the reactivity of the carboxylic acid group. Nucleophilic acyl substitution reactions, which involve a nucleophile attacking the carbonyl carbon, would be sterically hindered by the adjacent tert-butyl group. masterorganicchemistry.comlibretexts.org This could necessitate more forcing reaction conditions or specialized reagents to achieve transformations such as esterification or amidation compared to an unhindered pyridine-3-carboxylic acid.
| Compound | pKa of Conjugate Acid | Key Steric Feature |
|---|---|---|
| Pyridine | 4.38 | Unsubstituted |
| 2,6-Dimethylpyridine (2,6-Lutidine) | 5.77 | Moderate hindrance (methyl groups) |
| 2,6-Di-tert-butylpyridine | 3.58 | Severe hindrance (tert-butyl groups) |
Functionalization at Other Pyridine Ring Positions
Beyond the immediate environment of the existing substituents, the electronic nature of the pyridine ring and its substituents dictates the pattern of further functionalization.
Electrophilic and Nucleophilic Substitution Patterns
Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient compared to benzene, making it less reactive towards electrophiles. researchgate.net Furthermore, the reaction is often complicated by the electrophile's interaction with the basic nitrogen atom. In acidic media, the formation of a pyridinium ion further deactivates the ring to a level comparable to that of nitrobenzene. researchgate.net When substitution does occur, it typically favors the C-3 and C-5 positions. In this compound, both the existing carboxylic acid group and the pyridinium nitrogen act as deactivating, meta-directing groups. The tert-butyl group is weakly activating and ortho-, para-directing. The combination of these effects suggests that any potential electrophilic substitution would be challenging and likely directed to the C-5 position, which is meta to the carboxylic acid and para to the tert-butyl group.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. This reactivity is enhanced by the presence of electron-withdrawing groups. The carboxylic acid group at C-3 would activate the ring towards nucleophilic attack. Given the positions, a strong nucleophile could potentially substitute a leaving group at the C-2, C-4, or C-6 position. In the parent molecule, this would involve the displacement of a hydride ion, which is generally unfavorable unless an oxidative step is involved. The C-2 position is sterically blocked by the tert-butyl group, making the C-4 and C-6 positions the most likely sites for nucleophilic attack. researchgate.net
| Reaction Type | Directing Effect of 2-tert-Butyl | Directing Effect of 3-COOH | Inherent Pyridine Reactivity | Most Probable Position(s) |
|---|---|---|---|---|
| Electrophilic Substitution | Activating (Ortho, Para) -> C-4, C-6 | Deactivating (Meta) -> C-5 | Favors C-3, C-5 | C-5 |
| Nucleophilic Substitution | Steric Hindrance at C-2 | Activating | Favors C-2, C-4, C-6 | C-4, C-6 |
C-H Activation and Direct Functionalization
Modern synthetic methods increasingly rely on transition-metal-catalyzed C-H activation to directly functionalize otherwise unreactive C-H bonds. thieme-connect.com For pyridine derivatives, the nitrogen atom is a powerful directing group, capable of coordinating to a metal center and directing functionalization to the ortho C-H bond (C-2 or C-6). rsc.org
In this compound, the C-2 position is occupied. Therefore, C-H activation directed by the pyridine nitrogen would selectively occur at the C-6 position. rsc.org This chelation-assisted strategy is a highly effective method for introducing a wide range of substituents. rsc.orgacs.org Various palladium-catalyzed reactions, for example, have been used to achieve ortho-alkylation, arylation, and halogenation of pyridine-containing substrates. rsc.org The reaction typically involves the formation of a five-membered cyclometalated intermediate, which then undergoes further reaction with a coupling partner. While the steric bulk of the 2-tert-butyl group might influence the rate of catalyst coordination, the directing effect of the nitrogen is expected to be the dominant factor in controlling the regioselectivity of the functionalization at C-6. rsc.org
Mechanistic Investigations of Reactions Involving 2 Tert Butylpyridine 3 Carboxylic Acid
Elucidation of Reaction Pathways and Intermediates
The mechanistic pathways of reactions involving pyridine (B92270) carboxylic acids, such as 2-tert-butylpyridine-3-carboxylic acid, are diverse and highly dependent on the reaction conditions. Key transformations often involve the carboxyl group, particularly through decarboxylation, which can proceed via radical or ionic intermediates.
Radical decarboxylation provides a powerful method for converting carboxylic acids into other functional groups by generating an alkyl or aryl radical intermediate. Two prominent radical-based mechanisms applicable to this compound are photoredox catalysis and the Barton decarboxylation.
Photoredox-Catalyzed Decarboxylation: Visible-light photoredox catalysis has emerged as a mild and efficient method for generating radicals from carboxylic acids. The general mechanism involves a single-electron transfer (SET) process. The carboxylate, formed by deprotonation of the carboxylic acid, is oxidized by an excited-state photocatalyst. This oxidation event generates a carboxyl radical, which is highly unstable and rapidly undergoes decarboxylation (loss of CO₂) to form a pyridyl radical. This reactive pyridyl radical can then be trapped by a suitable reagent to form a new bond.
The key steps are:
Formation of the Carboxylate: The carboxylic acid is deprotonated by a base.
Photoexcitation: A photocatalyst (e.g., an iridium or ruthenium complex) absorbs visible light and is promoted to an excited state.
Single-Electron Transfer (SET): The excited photocatalyst oxidizes the carboxylate, generating a carboxyl radical and the reduced form of the photocatalyst.
Decarboxylation: The unstable carboxyl radical rapidly loses a molecule of carbon dioxide to form a 2-tert-butyl-3-pyridyl radical.
Radical Trapping/Propagation: The pyridyl radical engages in subsequent reactions, such as hydrogen atom transfer or coupling with another species, to form the final product. The photocatalyst is regenerated in the catalytic cycle.
Barton Decarboxylation: The Barton decarboxylation is a classic method for radical generation from carboxylic acids. jk-sci.comwikipedia.orgorganic-chemistry.org The process involves the conversion of the carboxylic acid into a reactive thiohydroxamate ester, often called a Barton ester. jk-sci.comorgoreview.com This ester is then subjected to thermolysis or photolysis in the presence of a radical initiator and a hydrogen atom donor. wikipedia.org
The mechanism proceeds as follows:
Ester Formation: this compound is first converted to a Barton ester, typically an O-acyl ester of N-hydroxy-2-thiopyridone. researchgate.net
Initiation: A radical initiator (e.g., AIBN) generates an initial radical, which then reacts with a hydrogen atom donor (e.g., tributyltin hydride or a thiol) to produce a stannyl (B1234572) or thiyl radical. wikipedia.orgorgoreview.com
Propagation Cycle:
The stannyl or thiyl radical attacks the sulfur atom of the Barton ester.
This leads to the homolytic cleavage of the weak N-O bond, forming a carboxyl radical and regenerating a stable pyridinethione derivative. wikipedia.orgresearchgate.net
The carboxyl radical rapidly extrudes CO₂, yielding the 2-tert-butyl-3-pyridyl radical. researchgate.net
This pyridyl radical then abstracts a hydrogen atom from the hydrogen donor (e.g., tributyltin hydride) to form the decarboxylated product, 2-tert-butylpyridine (B1266198), and regenerate the stannyl radical, which continues the chain reaction. wikipedia.org
The driving force for this reaction is the formation of the stable S-Sn bond and the aromatic pyridine-2-thione system, along with the entropic benefit of releasing gaseous CO₂. organic-chemistry.org
For non-radical, thermal decarboxylation, theoretical studies suggest that the reaction can proceed through a pseudo-unimolecular mechanism. researchgate.net In the case of analogous aromatic acids, the transition state involves the transfer of a proton. For example, in the decarboxylation of salicylic (B10762653) acid anions, density functional theory (DFT) calculations have shown that the process involves hydrogen transfer from a hydroxyl group to the carboxyl group, followed by the transfer of the carboxylic proton to the alpha-carbon of the aryl ring. This latter step, the C-C bond cleavage, is typically the rate-determining step and has a significant energy barrier. researchgate.net For a pyridine carboxylic acid, the pyridine nitrogen can play a role in stabilizing intermediates, potentially lowering the activation energy compared to a simple benzoic acid.
In enzymatic systems, such as the transformation of quinolinic acid (pyridine-2,3-dicarboxylic acid) to nicotinic acid mononucleotide, computational studies indicate that the decarboxylation step is energetically favorable. nih.gov These studies suggest that the formation of a vinylic anion intermediate is a key feature of the energetic profile. The calculations show that the monocarboxylate form decarboxylates much more readily than the dicarboxylate, highlighting the sensitivity of the energetic profile to the protonation state of the molecule. nih.gov
For radical decarboxylation, the energetic profile is dominated by bond dissociation energies. The key energetic step is the initial homolysis of the O-acyl bond in a Barton ester or the single-electron transfer in photoredox catalysis. The subsequent decarboxylation of the carboxyl radical is an extremely fast, energetically downhill process.
Catalytic Roles in Pyridine Carboxylic Acid Transformations
This compound can function not only as a substrate but also as a ligand or co-catalyst in metal-mediated transformations, influencing the reaction's efficiency and selectivity.
Pyridine carboxylic acids have been identified as crucial co-catalysts in various metal-mediated oxidation reactions. Research has shown that in certain manganese-based oxidation systems using hydrogen peroxide, ligands initially thought to be the active catalyst decompose in situ to form pyridine-2-carboxylic acid. nih.govresearchgate.net This in situ-generated species, in conjunction with the manganese source, forms the true catalytically active complex. nih.govresearchgate.net
The carboxylic acid moiety plays a vital role. It can coordinate to the metal center (e.g., Mn(II)) and modulate its electronic properties and reactivity. rsc.orgrsc.org In the oxidation of substrates, the pyridine carboxylic acid can act as a bifunctional ligand, where the pyridine nitrogen and the carboxylate oxygen atoms chelate the metal ion. This chelation can stabilize higher oxidation states of the metal required for the catalytic cycle and provide an open coordination site for the substrate or oxidant to bind. Pyridine-2,6-dicarboxylic acid, for example, is known to form a complex with Cr(VI) that acts as the primary oxidizing species in certain redox reactions. semanticscholar.org This demonstrates the principle that the pyridine carboxylic acid scaffold is effective in forming catalytically active metal complexes for oxidation processes.
The structure of this compound makes it a versatile ligand for transition metals. The pyridine nitrogen atom acts as a neutral, L-type ligand, while the carboxylate group acts as an anionic, X-type ligand. Together, they can function as a bidentate LX-type ligand, forming a stable chelate ring with a metal center.
Key aspects of its interaction in a catalytic cycle include:
Coordination and Chelation: The molecule can coordinate to a metal center through both the pyridine nitrogen and one of the carboxylate oxygens. This chelation enhances the stability of the metal complex compared to monodentate ligands. The resulting metallacycle can influence the geometry and electronic properties of the catalyst.
Steric Influence: The bulky tert-butyl group at the 2-position exerts significant steric hindrance. This can affect how the ligand binds to the metal and how substrates approach the catalytic center, thereby influencing the regioselectivity and stereoselectivity of the reaction. In some cases, bulky ligands are essential for promoting specific steps in a catalytic cycle, such as reductive elimination.
Electronic Effects: The pyridine ring is an electron-deficient aromatic system, which influences the electron density at the metal center upon coordination. The carboxylate group is a strong sigma-donor. The combination of these electronic features fine-tunes the reactivity of the metal catalyst.
Role in Specific Steps: In catalytic cycles such as palladium-catalyzed C-H activation, pyridine-based ligands are known to be effective. The ligand can facilitate the C-H cleavage step, stabilize reactive intermediates, and promote the final product-forming step. The ability of the carboxylate to act as an internal base or to participate in proton transfer events can also be crucial.
Studies on cobalt complexes with polypyridine ligands containing phenolic fragments have shown that such ligands can form stable one-dimensional coordination polymers and discrete trinuclear complexes, demonstrating the capacity of pyridine-based structures to create complex catalytic architectures. nih.gov
Kinetic and Thermodynamic Studies
Kinetic studies on the decarboxylation of substituted pyridine carboxylic acids provide quantitative data on reaction rates and offer insights into the underlying mechanisms. Most detailed studies have focused on pyridine-2-carboxylic (picolinic) acids, but the principles are applicable to the 3-carboxy isomer. cdnsciencepub.comresearchgate.net
The rate of decarboxylation of pyridine carboxylic acids is highly dependent on pH. cdnsciencepub.com For picolinic acids, the reaction rate typically reaches a maximum near the isoelectric point, where the molecule exists predominantly as the zwitterion. cdnsciencepub.com The protonated cation is generally unreactive, and the anion decarboxylates at a slower rate than the zwitterionic form. cdnsciencepub.com This suggests a mechanism where the positive charge on the protonated nitrogen atom stabilizes the negative charge that develops on the ring during C-C bond cleavage. This is known as the Hammick mechanism. researchgate.net
Substituents on the pyridine ring have a pronounced effect on the reaction rate. Kinetic data for the decarboxylation of 3-substituted picolinic acids show that both electron-withdrawing and electron-releasing groups can accelerate the reaction. researchgate.net This seemingly contradictory result is explained by steric effects. A substituent at the 3-position can force the carboxyl group out of the plane of the pyridine ring, reducing the bond order between the carboxyl carbon and the ring, thereby facilitating its cleavage. researchgate.net The tert-butyl group in this compound would likely exert a similar, if not more pronounced, steric effect.
The table below presents kinetic data for the decarboxylation of various substituted picolinic acids, illustrating the impact of substituents on the reaction rate.
| Substituent at 3-Position | k (s⁻¹) x 10⁵ at 150°C | Relative Rate (vs. H) | Temperature (°C) |
|---|---|---|---|
| H (Picolinic Acid) | 1.1 | 1.0 | 150 |
| CH₃ | 5.0 | 4.5 | 150 |
| Cl | 14.0 | 12.7 | 150 |
| Br | 17.0 | 15.5 | 150 |
| I | 11.0 | 10.0 | 150 |
| COOH (Quinolinic Acid) | 24.0 | 21.8 | 95 |
Data adapted from kinetic studies on 3-substituted picolinic acids. researchgate.net Note that the rate for quinolinic acid is at a lower temperature, indicating its significantly higher reactivity.
Thermodynamic parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, can be derived from temperature-dependent kinetic studies. These parameters provide further mechanistic details. For instance, a large negative entropy of activation is often indicative of a highly ordered, cyclic transition state, which is proposed in the thermal decarboxylation of many aromatic carboxylic acids.
Determination of Rate-Limiting Steps in Multi-step Synthesis
One common route to substituted pyridine-3-carboxylic acids is through multi-component reactions. For instance, a flexible three-component approach to highly substituted pyridin-4-ol derivatives involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids chim.it. In such complex reaction cascades, the rate-limiting step could be the initial nucleophilic addition, a subsequent cyclization, or a final aromatization step. The specific nature of the reactants and intermediates, including their steric bulk and electronic properties, will dictate which step is the slowest.
In the context of this compound, the introduction of the bulky tert-butyl group at the 2-position could significantly influence the kinetics of the synthesis. For example, in a cyclization step, the steric hindrance imposed by the tert-butyl group could raise the activation energy of the transition state, potentially making this the rate-limiting step.
Another synthetic consideration is the potential for decarboxylation of pyridine carboxylic acid intermediates, particularly under harsh reaction conditions nih.govresearchgate.net. If a synthetic route involves a precursor that is prone to decarboxylation, the conditions must be carefully controlled to ensure that the rate of the desired reaction is significantly faster than the rate of decarboxylation.
Impact of Substituent Effects on Reaction Kinetics
The reactivity of the pyridine ring and its substituents is profoundly influenced by the electronic and steric nature of the groups attached to it. In this compound, the tert-butyl group at the C2 position and the carboxylic acid group at the C3 position exert opposing electronic effects and significant steric influence.
The tert-butyl group is an electron-donating group (+I effect), which tends to increase the electron density of the pyridine ring. This increased electron density would typically activate the ring towards electrophilic substitution. However, the position of the tert-butyl group adjacent to the nitrogen atom also introduces substantial steric hindrance stackexchange.comlibretexts.org. This steric bulk can impede the approach of reagents to the nitrogen atom and the adjacent carbon atoms, thereby slowing down reactions at these positions kpi.uaacs.org. Studies on 2,6-di-tert-butylpyridine (B51100) have shown that the steric hindrance is so pronounced that it significantly reduces the basicity and nucleophilicity of the pyridine nitrogen stackexchange.com.
Conversely, the carboxylic acid group is an electron-withdrawing group (-I and -M effects), which deactivates the pyridine ring towards electrophilic attack and activates it towards nucleophilic substitution. The deactivating nature of the carboxylic acid group would make electrophilic substitution reactions, such as nitration or halogenation, more difficult and would direct incoming electrophiles to the meta-positions (relative to the carboxylic acid group).
The interplay of these two substituents on reaction kinetics is complex. For reactions involving the pyridine nitrogen, such as protonation or alkylation, the steric hindrance of the tert-butyl group is expected to be the dominant factor, leading to slower reaction rates compared to less hindered pyridines. For reactions on the pyridine ring itself, the outcome will depend on the nature of the reagent and the reaction conditions. For example, in an electrophilic aromatic substitution reaction, the activating effect of the tert-butyl group and the deactivating effect of the carboxylic acid group will compete to influence the rate and regioselectivity of the reaction.
Research on the hydrolysis of substituted benzenesulphonyl chlorides catalyzed by substituted pyridines has demonstrated that electron-withdrawing substituents on the pyridine ring decrease the catalytic activity, while electron-donating groups increase it rsc.org. This suggests that the electron-donating tert-butyl group in this compound would enhance its catalytic activity in such reactions, provided that steric hindrance does not prevent the formation of the necessary intermediates.
The following table summarizes the expected impact of the substituents on the reaction kinetics of this compound:
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reaction Kinetics |
| tert-Butyl | C2 | Electron-donating (+I) | High | Decreases rate of reactions at the nitrogen atom and C2 position due to steric hindrance. May increase the rate of electrophilic substitution at other ring positions. |
| Carboxylic Acid | C3 | Electron-withdrawing (-I, -M) | Moderate | Decreases the rate of electrophilic substitution. Activates the ring for nucleophilic substitution. |
Solvent Effects and Reaction Environment Influences
The solvent in which a reaction is conducted can have a profound impact on reaction rates and mechanisms. This is particularly true for reactions involving charged or polar species, such as the protonation or deprotonation of this compound.
Studies on Solvation and its Impact on Basicity
The basicity of a pyridine derivative, a measure of its ability to accept a proton, is highly dependent on the solvent. The pKa of the conjugate acid of a pyridine is a common measure of its basicity. Solvents can stabilize the charged species (the pyridinium (B92312) cation and the conjugate base of the solvent) to varying degrees, thereby influencing the equilibrium of the protonation reaction.
For this compound, the basicity of the pyridine nitrogen is expected to be significantly influenced by both steric and solvent effects. The steric hindrance from the tert-butyl group can impede the approach of a proton, and also hinder the solvation of the resulting pyridinium cation. Research on 2,6-di-tert-butylpyridine has shown that its basicity is unusually low in aqueous solutions due to the poor solvation of its bulky conjugate acid stackexchange.com.
The choice of solvent can dramatically alter the pKa of a compound. For instance, the pKa of an acid can increase significantly when moving from a polar protic solvent like water to a less polar or aprotic solvent nih.govlibretexts.orgyoutube.com. This is because polar protic solvents are effective at solvating both the proton and the resulting anion through hydrogen bonding. In aprotic solvents, this stabilization is less effective, making the acid weaker (higher pKa).
Kinetic studies on the reaction of pyridine carboxylic acids with diazodiphenylmethane (B31153) in various solvents have shown that the reaction rates are higher in protic solvents compared to aprotic solvents researchgate.net. This can be attributed to the ability of protic solvents to stabilize the transition state through hydrogen bonding.
The following table illustrates the general trends in the pKa of a carboxylic acid in different solvent types:
| Solvent Type | Example | Solvation of Ions | Expected pKa of Carboxylic Acid |
| Polar Protic | Water, Methanol | High | Lower |
| Dipolar Aprotic | DMSO, Acetonitrile (B52724) | Moderate | Higher |
| Nonpolar Aprotic | Hexane, Toluene | Low | Highest |
Stereochemical Aspects of Functionalization
The stereochemical outcome of reactions involving the functionalization of this compound is an important consideration, particularly when chiral centers are introduced. While specific studies on the stereoselective functionalization of this molecule are scarce, general principles of stereochemistry in reactions of pyridine derivatives can be applied.
Functionalization of the carboxylic acid group, for example, through esterification or amidation with a chiral alcohol or amine, would lead to the formation of diastereomers if the chiral reagent is enantiomerically pure. The bulky tert-butyl group at the adjacent position could potentially influence the diastereoselectivity of such reactions by sterically directing the approach of the incoming nucleophile.
Reactions at the pyridine ring can also have stereochemical implications. The synthesis of pyridine and dihydropyridine (B1217469) derivatives through regio- and stereoselective additions to N-activated pyridines has been reviewed, highlighting the potential for controlling the stereochemistry of these transformations acs.org. For this compound, the existing substituents would likely play a significant role in directing the stereochemical course of such reactions.
Furthermore, enzymatic reactions can offer high levels of regio- and stereoselectivity. For instance, bacterial strains have been used for the regioselective hydroxylation of pyridine carboxylic acids nih.gov. Such biocatalytic approaches could potentially be employed for the stereoselective functionalization of this compound.
Computational and Theoretical Studies of 2 Tert Butylpyridine 3 Carboxylic Acid
Electronic Structure and Molecular Orbital Analysis
The arrangement of electrons and their corresponding energy levels are fundamental to understanding the chemical nature of a compound. Molecular orbital analysis, in particular, helps in elucidating the reactivity and electronic properties of 2-tert-butylpyridine-3-carboxylic acid.
Density Functional Theory (DFT) is a robust computational method used to determine the optimized, lowest-energy three-dimensional arrangement of atoms in a molecule. scirp.org For this compound, DFT calculations, commonly employing functionals like B3LYP with a basis set such as 6-31G, are used to predict its ground state geometry. scirp.org These calculations provide precise information on bond lengths, bond angles, and dihedral angles.
The process involves an iterative optimization that minimizes the total electronic energy of the molecule, yielding a stable conformation. The resulting geometric parameters are crucial for understanding steric interactions, such as those introduced by the bulky tert-butyl group, and electronic effects within the pyridine (B92270) ring and the carboxylic acid moiety. The optimized geometry serves as the foundational data for subsequent calculations of other molecular properties. mdpi.com
Table 1: Representative Geometric Parameters for Pyridine Derivatives from DFT Calculations
| Parameter | Typical Calculated Value |
|---|---|
| C-N Bond Length (ring) | 1.34 Å |
| C-C Bond Length (ring) | 1.39 Å |
| C-C Bond Length (carboxyl) | 1.51 Å |
| C=O Bond Length (carboxyl) | 1.22 Å |
| Pyridine Ring Angles | ~120° |
| C-N-C Angle | ~117° |
Note: These are typical values for substituted pyridines and serve as an illustrative example of data obtained from DFT calculations.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net A smaller energy gap (ΔE) between the HOMO and LUMO suggests higher chemical reactivity and lower kinetic stability. researchgate.netnih.gov
For this compound, the HOMO is expected to be localized over the electron-rich pyridine ring, while the LUMO may be distributed over the carboxylic acid group, an electron-withdrawing moiety. mdpi.com DFT calculations are employed to compute the energies of these orbitals. scirp.org The analysis of the HOMO-LUMO gap provides insights into the molecule's electronic transitions and its behavior in chemical reactions. scirp.orgmaterialsciencejournal.org
Table 2: Example Frontier Orbital Energies for a Substituted Pyridine
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.65 | Electron-donating capacity |
| LUMO | -1.82 | Electron-accepting capacity |
| HOMO-LUMO Gap (ΔE) | 4.83 | Index of chemical reactivity |
Note: These values are illustrative and represent the type of data generated for substituted pyridines through computational analysis. scirp.org
Spectroscopic Property Prediction
Computational methods can accurately predict how molecules interact with electromagnetic radiation, providing theoretical spectra that can be compared with experimental results.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties and predict electronic absorption spectra (UV-Vis). cecam.org This method calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net For this compound, TD-DFT can predict the absorption maxima (λmax), which correspond to π → π* and n → π* transitions within the molecule. rsc.org
The calculations also yield oscillator strengths, which are theoretical measures of the intensity of each electronic transition. scirp.org By simulating the UV-Vis spectrum, TD-DFT allows for the assignment of specific absorption bands to particular electronic transitions, offering a detailed understanding of the molecule's electronic structure and its response to light. researchgate.netrsc.org
Table 3: Sample TD-DFT Output for a Pyridine Derivative
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S0 → S1 | 4.50 | 275 | 0.021 |
| S0 → S2 | 4.95 | 250 | 0.150 |
| S0 → S3 | 5.63 | 220 | 0.312 |
Note: This table is a representative example of the data obtained from TD-DFT calculations for predicting UV-Vis absorption spectra.
Acidity and Basicity Characterization
The acidic and basic nature of a molecule is governed by its ability to donate or accept protons. Computational chemistry offers reliable methods to quantify these properties.
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For this compound, there are two key pKa values: one for the deprotonation of the carboxylic acid group (acidity) and another for the protonation of the pyridine nitrogen atom (basicity).
Computational methods, particularly DFT functionals like B3LYP and M06-2X combined with implicit solvation models such as the Polarizable Continuum Model (PCM), are used to calculate pKa values. acs.orgacs.orgresearchgate.netnih.gov These calculations are based on a thermodynamic cycle that relates the gas-phase deprotonation energy to the pKa in a solvent. acs.orgresearchgate.netnih.gov The accuracy of these predictions can be high, with errors often less than one pKa unit compared to experimental values. acs.org Theoretical calculations can also correlate pKa values with electronic parameters like the Mulliken charge on the nitrogen and oxygen atoms, providing insights into how substituents affect the acidity and basicity of the pyridine ring.
Table 4: Predicted pKa Values for Functional Groups in Substituted Pyridines
| Functional Group | Predicted Property | Typical Calculated pKa |
|---|---|---|
| Carboxylic Acid (-COOH) | Acidity | 3.5 - 5.0 |
| Pyridine Nitrogen (N) | Basicity (pKa of conjugate acid) | 4.0 - 6.0 |
Note: The values presented are typical ranges for substituted pyridines and are intended to illustrate the output of computational pKa predictions.
Steric Effects on Protonation Equilibria
The introduction of a bulky tert-butyl group at the C2 position of the pyridine ring in this compound induces significant steric hindrance, which profoundly influences its protonation equilibria. Computational studies on sterically hindered pyridines demonstrate that such bulky substituents can decrease the basicity of the pyridine nitrogen. This effect is attributed to the steric strain that arises upon the addition of a proton to the nitrogen atom.
Theoretical calculations of pKa values for pyridine derivatives, often employing thermodynamic cycles and density functional theory (DFT) methods like B3LYP, have become crucial in quantifying these effects. researchgate.net For instance, studies on substituted pyridinium (B92312) ions show that while alkyl groups are generally electron-donating and would be expected to increase basicity, a large tert-butyl group adjacent to the nitrogen atom can lead to a deviation from this trend due to steric hindrance. researchgate.net The computational approach often involves calculating gas-phase deprotonation free energies and aqueous solvation free energies. researchgate.net For highly hindered systems, the inclusion of explicit solvent molecules, such as a single water molecule interacting with the pyridine nitrogen, has been shown to significantly improve the accuracy of pKa predictions, reducing errors by as much as 1.5 pKa units. researchgate.net
The selection of an appropriate reference species is paramount for achieving accurate results in relative pKa calculations using methods like the isodesmic reaction scheme. researchgate.net For many substituted pyridinium ions, the unsubstituted pyridinium ion serves as a satisfactory reference. researchgate.net However, for molecules with significant steric hindrance like this compound, the cancellation of errors related to solute-continuum interactions becomes less trivial, necessitating careful selection of the theoretical model. researchgate.net
| Compound | Experimental pKa | Calculated pKa (RMS Error) | Reference |
|---|---|---|---|
| Pyridinium ion | 5.23 | N/A (Reference) | researchgate.net |
| 2,6-dimethylpyridinium ion | 6.64 | 7.90 | researchgate.net |
| 4-dimethylaminopyridinium ion | 9.60 | 11.11 | researchgate.net |
Reaction Mechanism Modeling
Computational mapping of potential energy surfaces (PES) is a powerful tool for elucidating the mechanisms of chemical reactions, identifying transition states, and predicting reaction pathways. researchgate.netlibretexts.org For the synthesis of substituted pyridines, such as this compound, these methods provide invaluable insights into the reaction dynamics. libretexts.org Synthetic routes towards multi-substituted pyridines often involve complex sequences like C-H activation, alkenylation, electrocyclization, and aromatization. nih.gov
A plausible synthetic pathway could involve a cycloaddition or a condensation/cyclization cascade. mdpi.comresearchgate.netrsc.org For example, a reaction sequence might start with the coupling of β-enamine carbonyls or the reaction of α,β-unsaturated imines with alkynes. nih.govmdpi.com DFT calculations can map the PES for such a sequence, starting from the coordination of reactants to a catalyst, followed by oxidative addition, migratory insertion, and reductive elimination to form an azatriene intermediate. nih.gov This intermediate would then undergo electrocyclization to form a dihydropyridine (B1217469), which finally aromatizes to the pyridine product. nih.gov
The PES for such a multi-step reaction reveals the energy of reactants, products, intermediates, and transition states. researchgate.net By identifying the lowest energy pathway, computational chemists can predict the most likely reaction mechanism and identify rate-determining steps. Recent advances in combining machine learning with DFT, such as the permutationally invariant polynomial-neural network (PIP-NN) based Δ-machine learning approach, allow for the construction of highly accurate PESs with significantly reduced computational cost, bringing DFT-level surfaces to CCSD(T) quality. chemrxiv.org This precision is crucial for understanding complex reaction networks and designing efficient synthetic routes. researchgate.net
Energy Decomposition Analysis (EDA) is a computational method used to dissect the interaction energy between molecular fragments into physically meaningful components, such as electrostatics, Pauli repulsion, orbital interaction (covalency), and dispersion. researchgate.netnih.gov This provides a detailed picture of the nature of chemical bonds and the forces driving bond activation processes. nih.gov The combination of EDA with Natural Orbitals for Chemical Valence (EDA-NOCV) is particularly powerful, as it partitions the orbital interaction term into contributions from specific pairs of orbitals, offering a clear visualization of charge flow and bond formation. rsc.orgresearchgate.netvu.nl
In the context of synthesizing or modifying this compound, EDA can be applied to understand key bond activation steps, such as C-H or C-C bond activation, which are often involved in late-stage functionalization. The analysis focuses on the process of bond formation between interacting species, for example, a catalyst and the pyridine substrate. rsc.org The EDA-NOCV method can distinguish between electron-sharing σ and π bonds versus dative bonds, providing deep insight into the bonding scenario. acs.org
For instance, in a hypothetical C-H activation step at the pyridine ring catalyzed by a transition metal, EDA would quantify the contributions to the interaction energy between the metal center and the C-H bond. This includes the initial electrostatic attraction, the Pauli repulsion between occupied orbitals, the stabilizing orbital interactions corresponding to σ-donation from the C-H bond to the metal and back-donation from the metal to the σ* orbital of the C-H bond, and dispersion forces. researchgate.netnih.gov This level of detail helps in understanding catalyst reactivity and designing more efficient catalytic systems for pyridine functionalization. researchgate.net The adiabatic formulation of EDA further allows for the study of how these energy components influence molecular structure and properties along a reaction coordinate. rsc.org
| Energy Component | Description | Typical Contribution |
|---|---|---|
| ΔEelstat | Electrostatic interaction between the unperturbed charge distributions of the fragments. | Attractive |
| ΔEPauli | Pauli repulsion arising from the antisymmetrization of the wave function (steric repulsion). | Repulsive |
| ΔEorb | Orbital interaction energy (covalent bonding), reflecting charge transfer and polarization. | Attractive |
| ΔEdisp | Dispersion energy arising from electron correlation effects. | Attractive |
| ΔEint | Total interaction energy (ΔEelstat + ΔEPauli + ΔEorb + ΔEdisp). | Net Attractive/Repulsive |
Ligand-Metal Interaction Modeling
Computational modeling, particularly using Density Functional Theory (DFT), is an essential tool for investigating the coordination chemistry of ligands like this compound. tandfonline.comresearchgate.net These studies predict the geometric and electronic structures of metal complexes, providing insights that are complementary to experimental data from techniques like single-crystal X-ray diffraction. researchgate.netmdpi.com The ligand can coordinate to a metal ion through the pyridine nitrogen and one or both oxygen atoms of the carboxylate group, acting as a bidentate or tridentate ligand. nih.gov
Coordination Chemistry and Metal Complexation of 2 Tert Butylpyridine 3 Carboxylic Acid
Ligand Behavior of 2-Tert-butylpyridine-3-carboxylic Acid
The ligand behavior of this compound is dictated by its constituent functional groups: a pyridine (B92270) ring, a carboxylic acid group, and a tert-butyl group. The interplay between these components would determine its coordination modes with metal centers.
Monodentate vs. Multidentate Coordination Modes
Pyridine-carboxylic acids are well-known for their ability to act as either monodentate or multidentate ligands. As a monodentate ligand, this compound could coordinate to a metal ion through either the nitrogen atom of the pyridine ring or one of the oxygen atoms of the carboxylate group.
More commonly, such ligands exhibit bidentate coordination, forming a chelate ring with the metal ion. In the case of this compound, this would involve the pyridine nitrogen and one of the carboxylate oxygens. This chelation is generally a favored coordination mode as it leads to the formation of a stable five-membered ring structure with the metal center. The potential for bridging between two metal centers also exists, where the carboxylate group could coordinate to two different metal ions.
Influence of the Carboxylic Acid and tert-Butyl Groups on Coordination
The carboxylic acid group is a key player in the coordination behavior. Upon deprotonation, the resulting carboxylate offers a negatively charged, bidentate-capable binding site. The acidity of the carboxylic acid, and thus the ease of deprotonation, can be influenced by the electronic effects of the other substituents on the pyridine ring.
The tert-butyl group at the 2-position is expected to exert a significant steric influence. Its bulkiness could hinder the approach of a metal ion to the pyridine nitrogen, potentially affecting the geometry and stability of the resulting complex. This steric hindrance might favor the formation of complexes with specific stoichiometries or geometries that can accommodate the bulky group. Electronically, the tert-butyl group is an electron-donating group, which would increase the electron density on the pyridine ring and enhance the basicity of the nitrogen atom, thereby strengthening its potential as a donor to a metal center.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with pyridine-carboxylic acid ligands is typically achieved by reacting a salt of the desired transition metal with the ligand in a suitable solvent. The reaction conditions, such as temperature, pH, and the molar ratio of metal to ligand, can be varied to obtain different complex structures.
Preparation of Complexes with Transition Metals (e.g., Fe, Co, Ni, Cu, Zn, Ru)
While specific synthetic procedures for complexes of this compound are not documented in the searched literature, general methods for analogous compounds suggest that reactions could be carried out at room temperature or under solvothermal conditions. For instance, a typical synthesis might involve dissolving a metal salt (e.g., chloride, nitrate (B79036), or acetate (B1210297) of Fe, Co, Ni, Cu, Zn, or Ru) and the ligand in a solvent like ethanol, methanol, or a mixture of water and an organic solvent, followed by slow evaporation or cooling to induce crystallization of the complex. The stoichiometry of the resulting complex would depend on the coordination preferences of the metal ion and the steric and electronic properties of the ligand.
Investigation of Coordination Geometries and Stoichiometries
| Metal Ion | Common Coordination Numbers | Typical Geometries |
| Fe(II/III) | 4, 6 | Tetrahedral, Octahedral |
| Co(II/III) | 4, 6 | Tetrahedral, Octahedral |
| Ni(II) | 4, 6 | Square Planar, Tetrahedral, Octahedral |
| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Octahedral (often distorted) |
| Zn(II) | 4, 6 | Tetrahedral, Octahedral |
| Ru(II/III) | 6 | Octahedral |
Role in Catalytic Processes
Transition metal complexes are widely used as catalysts in a vast array of chemical transformations. The ligand plays a crucial role in tuning the catalytic activity of the metal center by modifying its electronic properties and steric environment. Complexes of pyridine-carboxylic acids have been explored as catalysts in various reactions, including oxidations and carbon-carbon bond-forming reactions.
The presence of the bulky tert-butyl group in this compound could be advantageous in certain catalytic applications. The steric hindrance might enforce a specific coordination geometry around the metal center that is favorable for a particular catalytic cycle. It could also create a chiral environment if the complex is designed appropriately, potentially leading to applications in asymmetric catalysis. However, without any reported studies on the catalytic activity of metal complexes derived from this specific ligand, any potential role in catalytic processes remains speculative.
Application of Derived Complexes in Organic Transformations
There is no available scientific literature detailing the application of metal complexes derived from this compound in organic transformations. Research on the catalytic activity of complexes involving this specific ligand has not been reported.
Evaluation of Catalytic Activity and Selectivity
No studies evaluating the catalytic activity and selectivity of metal complexes of this compound have been published. Consequently, there is no data to report on their performance in any catalytic processes.
Application in Advanced Materials
Incorporation into Dye-Sensitized Solar Cells (DSSCs) as a Ligand or Additive
Currently, there are no published research articles that describe the incorporation of this compound as a primary ligand or an additive in dye-sensitized solar cells (DSSCs). While the broader class of pyridine-based ligands is crucial in DSSC research, and additives like 4-tert-butylpyridine (B128874) are commonly used to improve device performance, specific studies on this compound's role in this technology are absent from the scientific literature.
Studies of Electronic Properties and Charge Transfer in Metal Complexes
There is a lack of published data on the electronic properties and charge transfer phenomena of metal complexes specifically featuring the this compound ligand. Investigations into the HOMO/LUMO energy levels, absorption and emission spectra, and the dynamics of charge transfer for complexes of this particular ligand have not been reported.
Analytical Methodologies in Research on 2 Tert Butylpyridine 3 Carboxylic Acid
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the analysis of 2-tert-butylpyridine-3-carboxylic acid, providing detailed information about its atomic and molecular structure, chemical bonds, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of this compound in solution. Both ¹H and ¹³C NMR are utilized to map the carbon and hydrogen framework of the molecule.
In a typical ¹H NMR spectrum, the acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, generally in the range of 10–13 ppm. The protons on the pyridine (B92270) ring will exhibit characteristic splitting patterns and chemical shifts influenced by the positions of the tert-butyl and carboxylic acid substituents. The nine equivalent protons of the tert-butyl group will produce a sharp singlet, typically in the upfield region around 1.3–1.5 ppm.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield, typically between 165 and 185 ppm. libretexts.org The carbons of the pyridine ring will resonate in the aromatic region (approximately 120–150 ppm), with their exact shifts determined by the electronic effects of the substituents. The quaternary carbon and the methyl carbons of the tert-butyl group will have distinct signals in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shift ranges for the functional groups present.
| ¹H NMR | ¹³C NMR | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |
| -COOH | 10.0 - 13.0 | Broad Singlet | -COOH | 165 - 175 |
| Pyridine-H (position 6) | ~8.5 | Doublet of Doublets | Pyridine-C (position 2) | ~160 |
| Pyridine-H (position 4) | ~8.2 | Doublet of Doublets | Pyridine-C (position 3) | ~125 |
| Pyridine-H (position 5) | ~7.4 | Doublet of Doublets | Pyridine-C (positions 4, 5, 6) | 120 - 150 |
| -C(CH₃)₃ | 1.3 - 1.5 | Singlet | -C(CH₃)₃ | 35 - 45 |
| -C(CH₃)₃ | 28 - 35 |
Mass Spectrometry (MS, LC-MS, HRMS-ESI) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of this compound. The molecular formula is C₁₀H₁₃NO₂, corresponding to a molecular weight of 179.22 g/mol . amadischem.com High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) can provide a highly accurate mass measurement, confirming the elemental formula.
The fragmentation pattern observed in the mass spectrum offers further structural confirmation. For carboxylic acids, characteristic fragmentation includes the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). libretexts.org Additionally, fragmentation of the tert-butyl group, such as the loss of a methyl radical (-CH₃, M-15), is expected, similar to fragmentation patterns observed for other tert-butyl substituted pyridines. nih.gov Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for analyzing the compound within complex mixtures, providing both separation and identification. libretexts.org
Table 2: Expected Mass Spectrometry Fragments for this compound
| m/z Value (Expected) | Fragment Lost | Structure of Ion |
|---|---|---|
| 179 | - | [M]⁺ (Molecular Ion) |
| 164 | -CH₃ | [M - 15]⁺ |
| 162 | -OH | [M - 17]⁺ |
| 134 | -COOH | [M - 45]⁺ |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The technique measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. documentsdelivered.com In this compound, the conjugated system of the pyridine ring and the carbonyl group of the carboxylic acid gives rise to characteristic π → π* transitions. masterorganicchemistry.com While simple carboxylic acids absorb around 210 nm, the conjugation with the aromatic pyridine ring is expected to shift the maximum absorption wavelength (λmax) to a longer wavelength, likely in the 260-280 nm range. This absorption is a result of the promotion of an electron from a π bonding orbital to a π* antibonding orbital. nist.gov
Infrared (IR) Spectroscopy for Functional Group Identification and Acidity Probing
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds.
The most prominent and diagnostic feature for the carboxylic acid functionality is a very broad O-H stretching band, which typically appears in the region of 2500–3300 cm⁻¹. libretexts.orgchemguide.co.uk This broadness is a result of strong intermolecular hydrogen bonding. Another key absorption is the sharp and intense C=O (carbonyl) stretching band, expected between 1690 and 1760 cm⁻¹. libretexts.org The exact position can be influenced by conjugation with the pyridine ring. libretexts.org Other characteristic peaks include C-H stretches from the tert-butyl group and the pyridine ring, and C=N and C=C stretching vibrations from the aromatic ring. nist.gov
Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |
| Alkyl (tert-butyl) | C-H Stretch | 2850 - 2960 | Strong |
| Aromatic (Pyridine) | C-H Stretch | ~3030 | Medium |
| Carboxylic Acid | C=O Stretch | 1690 - 1760 | Strong, Sharp |
| Aromatic (Pyridine) | C=N and C=C Stretch | 1450 - 1600 | Medium to Strong |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |
| Carboxylic Acid | O-H Bend | ~920 | Medium, Broad |
Chromatographic Separations and Purification Techniques
Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
Gas Chromatography (GC) for Purity and Reaction Monitoring
Gas chromatography (GC) can be utilized to assess the purity of this compound and to monitor the progress of its synthesis. However, due to the high polarity and low volatility of carboxylic acids, direct analysis by GC is often challenging, leading to poor peak shape and thermal decomposition. colostate.edu
To overcome these issues, derivatization is typically required to convert the carboxylic acid into a more volatile and thermally stable ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester. researchgate.netsigmaaldrich.com This chemical modification allows the compound to be readily analyzed by GC. The progress of a reaction can be monitored by taking aliquots from the reaction mixture at different time points, derivatizing them, and analyzing them by GC to determine the relative amounts of starting materials and the desired product. Similarly, the purity of the final product can be determined by derivatizing a sample and analyzing it for the presence of any impurities.
Liquid Chromatography (LC) for Separation and Quantification
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and its coupling with mass spectrometry (LC-MS), stands as a cornerstone for the separation and quantification of this compound. While specific studies detailing the LC analysis of this exact compound are not extensively documented in publicly available literature, established methods for the analysis of nicotinic acid and its metabolites provide a robust framework.
Researchers typically employ reverse-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. For the analysis of polar compounds like pyridine carboxylic acids, C18 columns are a common choice. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, with the pH adjusted to ensure the analyte is in a suitable ionic state for retention and separation. Gradient elution, where the composition of the mobile phase is varied over time, is frequently utilized to achieve optimal separation of the target compound from other components in a mixture.
Detection is a critical aspect of LC analysis. While UV detection is possible due to the pyridine ring's chromophore, mass spectrometry offers superior sensitivity and selectivity. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, and it is commonly used in LC-MS applications. By monitoring specific mass-to-charge ratios (m/z) of the parent ion and its fragments, a high degree of specificity and accurate quantification can be achieved, even in complex matrices.
Sample preparation for LC analysis is a crucial step to ensure accurate and reproducible results. For biological samples, this may involve protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte. The choice of extraction sorbent and elution solvents is optimized to maximize the recovery of this compound.
Table 1: Representative Liquid Chromatography Conditions for the Analysis of Nicotinic Acid and Related Compounds
| Parameter | Typical Conditions |
| Chromatographic Mode | Reverse-Phase HPLC |
| Stationary Phase | C18, Cyano (CN) |
| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297), formic acid) |
| Elution | Gradient or Isocratic |
| Detector | Mass Spectrometry (ESI-MS/MS), UV |
| Sample Preparation | Protein Precipitation, Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) |
Electrochemical Characterization Methods
Electrochemical techniques provide valuable insights into the redox properties of this compound, shedding light on its electron transfer capabilities and potential involvement in electrochemical reactions.
Cyclic Voltammetry for Redox Behavior and Potentials
Cyclic voltammetry (CV) is a powerful and widely used electrochemical method to study the redox behavior of chemical species. In a typical CV experiment involving this compound, a solution of the compound in a suitable solvent containing a supporting electrolyte is subjected to a linearly swept potential between two set limits, and the resulting current is measured.
The cyclic voltammogram of this compound is expected to exhibit characteristic oxidation and reduction peaks. The pyridine ring, being an electron-deficient aromatic system, can undergo reduction. The presence of the electron-donating tert-butyl group at the 2-position would likely make this reduction more difficult (i.e., occur at a more negative potential) compared to unsubstituted nicotinic acid. Conversely, the carboxylic acid group at the 3-position is electron-withdrawing and would facilitate reduction. The interplay of these substituent effects determines the precise reduction potential.
Oxidation of the pyridine ring is generally difficult. However, depending on the experimental conditions, oxidation of the carboxylate group might be observable at sufficiently high positive potentials. The positions of the peaks in the voltammogram provide information about the formal redox potentials of the compound, while the peak currents can be related to its concentration and diffusion coefficient. The reversibility of the redox processes can be assessed by analyzing the separation between the anodic and cathodic peak potentials and the ratio of their peak currents.
Studies of Electron Transfer Processes in Derived Systems
The fundamental understanding of electron transfer processes involving this compound is crucial for its potential application in areas such as catalysis and materials science. The rate and mechanism of electron transfer can be influenced by the molecular structure and the surrounding environment.
The tert-butyl group, being sterically bulky and electron-donating, can influence the kinetics of electron transfer. Steric hindrance may affect the approach of the molecule to an electrode surface or another reactant, potentially slowing down the electron transfer rate. Electronically, its electron-donating nature increases the electron density on the pyridine ring, which would affect the energy levels of the molecular orbitals involved in the electron transfer process.
The carboxylic acid group can also participate in electron transfer processes, particularly in its deprotonated (carboxylate) form. Furthermore, it can act as a proton donor or acceptor, and in certain systems, electron transfer may be coupled with proton transfer, a process known as proton-coupled electron transfer (PCET). The study of such processes is essential for understanding the reactivity of this compound in various chemical and biological systems.
Table 2: Expected Influence of Substituents on the Redox Potentials of this compound
| Substituent | Position | Electronic Effect | Expected Impact on Pyridine Ring Reduction Potential |
| tert-Butyl | 2 | Electron-donating | Shift to more negative potential (harder to reduce) |
| Carboxylic Acid | 3 | Electron-withdrawing | Shift to more positive potential (easier to reduce) |
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of information about its molecular geometry, conformation, and intermolecular interactions in the solid state.
In the crystalline state, molecules of this compound are expected to be held together by a network of intermolecular interactions. Hydrogen bonding is anticipated to be a dominant force, with the carboxylic acid group acting as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor. These hydrogen bonds can lead to the formation of various supramolecular structures, such as dimers or extended chains.
The packing of the molecules in the crystal lattice will be influenced by a combination of these hydrogen bonding interactions and van der Waals forces, including those arising from the bulky tert-butyl groups. Understanding the crystal packing is important as it can influence physical properties such as melting point, solubility, and stability.
Table 3: Predicted Crystallographic Parameters and Structural Features for this compound (Hypothetical)
| Parameter | Predicted Value/Feature |
| Crystal System | Monoclinic or Orthorhombic (Common for similar organic molecules) |
| Space Group | Centrosymmetric or non-centrosymmetric |
| Key Bond Lengths (Å) | C-C (pyridine ring) ~1.38-1.40, C-N (pyridine ring) ~1.33-1.34, C-C (tert-butyl) ~1.54, C=O ~1.22, C-O ~1.31 |
| Key Bond Angles (°) | Angles within the pyridine ring ~118-122, C-C-C (tert-butyl) ~109.5 |
| Dominant Intermolecular Interactions | Hydrogen bonding (O-H···N, O-H···O), van der Waals forces |
| Expected Supramolecular Motifs | Carboxylic acid dimers, catemeric chains |
Emerging Research Directions and Future Perspectives for 2 Tert Butylpyridine 3 Carboxylic Acid
Development of Asymmetric Synthesis Methodologies
The creation of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. The development of asymmetric methodologies to synthesize chiral derivatives of 2-Tert-butylpyridine-3-carboxylic acid is a significant area of emerging research. While direct asymmetric synthesis of this specific compound is still a nascent field, strategies can be extrapolated from methodologies developed for related pyridine (B92270) and piperidine (B6355638) carboxylic acids.
Key approaches include:
Catalytic Asymmetric Hydrogenation: Utilizing chiral transition metal catalysts (e.g., Rhodium, Ruthenium, Iridium complexes with chiral ligands) to hydrogenate the pyridine ring, leading to enantiomerically enriched piperidine derivatives.
Chiral Auxiliaries: Employing Evans's chemistry, where a chiral auxiliary is attached to the carboxylic acid group to direct stereoselective alkylations or other transformations on the pyridine ring or its precursors before being cleaved.
Enantioselective Addition Reactions: Developing catalytic methods for the enantioselective addition of Grignard reagents or other nucleophiles to pyridinium (B92312) salts derived from this compound, which can generate chiral 1,4-dihydropyridines as valuable intermediates. nih.gov
Biocatalysis: Using enzymes (e.g., ketoreductases, transaminases) to perform stereoselective transformations on functionalized precursors, offering a green and highly selective route to chiral products.
Cascade Reactions: Designing complex cascade reactions, such as asymmetric O-H insertion/aldol cyclization, which can build stereogenic centers with high efficiency and control. rsc.org
These methodologies aim to produce optically pure compounds, which are crucial for applications in pharmaceuticals and chiral materials.
Exploration of Novel Reactivity Modes and Selective Functionalization
Researchers are actively exploring new ways to modify the this compound scaffold to access a wider range of derivatives with tailored properties. The inherent electronic properties of the pyridine ring, influenced by the tert-butyl and carboxylic acid groups, present unique challenges and opportunities for regioselective functionalization.
Emerging areas of exploration include:
C-H Functionalization: Direct C-H activation is a powerful tool for modifying the pyridine core without pre-functionalization. nih.gov Strategies are being developed for selective functionalization at the C4, C5, and C6 positions. For instance, electrochemical strategies have shown promise in the direct carboxylation of pyridines at either the C4 or C5 position by simply altering the electrolysis setup. acs.orgnih.gov This could be adapted to introduce a second carboxylic acid group onto the target molecule.
Dearomatization-Rearomatization Strategies: This approach involves temporarily breaking the aromaticity of the pyridine ring to enable functionalization at positions that are typically difficult to access, such as the meta-position (C5). acs.org
Photochemical Reactions: Visible-light-mediated reactions offer mild and selective methods for functionalization. researchgate.net These can involve the generation of pyridinyl radicals that couple with other radical species, enabling novel bond formations. researchgate.net
Reactions with Organometallics: The reaction of the pyridine nitrogen with Grignard reagents can lead to the formation of dienal oximes after ring opening, providing a pathway to highly functionalized acyclic compounds. acs.org
Surface-Mediated Reactions: Studies on surfaces, such as copper, have revealed temperature-dependent deprotonation and decarboxylation reactions, suggesting pathways for creating surface-bound molecular structures or initiating polymerization. longdom.orgacs.org
The bulky tert-butyl group can act as a steric directing group, potentially influencing the regioselectivity of these reactions in novel ways compared to less hindered pyridines.
Integration with Machine Learning and AI in Synthetic Design
The synthesis of complex molecules like this compound and its derivatives can be a time-consuming and resource-intensive process. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate this process. hzdr.de
Key applications include:
Retrosynthetic Analysis: AI-powered tools can analyze the structure of a target molecule and propose viable synthetic pathways by working backward from the final product to commercially available starting materials. acs.orgstepscience.com This helps chemists identify the most efficient and cost-effective routes.
Reaction Prediction: Machine learning models, trained on vast databases of chemical reactions, can predict the likely outcome of a novel reaction, including yields and potential byproducts. mt.com This reduces the need for trial-and-error experimentation.
Optimization of Reaction Conditions: AI algorithms can analyze various reaction parameters (e.g., temperature, solvent, catalyst) to identify the optimal conditions for maximizing yield and minimizing waste. hzdr.de
Discovery of Novel Structures: Generative models can propose new chemical structures with desired properties, which can then be synthesized. ML models can predict the biological activity or material properties of these novel compounds based on their structure. mdpi.com
By integrating these computational tools, researchers can design more efficient, innovative, and successful synthetic strategies for this compound derivatives.
Advanced in situ Spectroscopic Techniques for Reaction Monitoring
To optimize and ensure the safety of chemical syntheses, particularly those that are highly exothermic like Grignard reactions, real-time monitoring is crucial. acs.orgamericanpharmaceuticalreview.com Process Analytical Technology (PAT) employs advanced spectroscopic techniques to provide a continuous "molecular video" of a reaction as it happens. mt.comresearchgate.net
For the synthesis and functionalization of this compound, the following techniques are particularly valuable:
In situ Fourier-Transform Infrared (FTIR) Spectroscopy: Using attenuated total reflectance (ATR) probes, FTIR can track the concentration of reactants, intermediates, and products in real-time by monitoring their characteristic vibrational bands. researchgate.net This is especially useful for determining reaction initiation, kinetics, and endpoints, which is critical for the safe scale-up of Grignard reactions. acs.org
In situ Raman Spectroscopy: Raman spectroscopy is another powerful vibrational technique that is highly sensitive to molecular structure and less sensitive to water, making it suitable for monitoring reactions in aqueous or mixed-solvent systems. It can provide detailed information on changes in bonding and molecular structure during a reaction. acs.org
In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide highly detailed structural information about the species present in a reaction mixture over time, helping to identify transient intermediates and elucidate complex reaction mechanisms. stepscience.com
These techniques enable a deeper understanding of reaction mechanisms and kinetics, leading to improved process control, higher yields, and enhanced safety.
| Technique | Information Provided | Key Applications in Synthesis |
| in situ FTIR | Real-time concentration of reactants, intermediates, products. | Monitoring reaction initiation, kinetics, endpoint determination, safety of exothermic reactions (e.g., Grignard). |
| in situ Raman | Molecular structure, vibrational modes, polymorphism. | Characterizing intermediates, monitoring reactions in aqueous media, studying polymorphic transformations. |
| in situ NMR | Detailed molecular structure, identification of transient species. | Elucidating complex reaction mechanisms, identifying byproducts and intermediates. |
Design of Multi-functional Materials Incorporating the Compound
Pyridine carboxylic acids are well-established building blocks for creating coordination polymers and Metal-Organic Frameworks (MOFs). These materials consist of metal ions or clusters linked together by organic molecules, creating porous, crystalline structures with a wide range of applications.
This compound is a particularly interesting candidate as an organic linker for several reasons:
Structural Diversity: The specific positioning of the nitrogen and carboxylate coordinating groups, combined with the steric bulk of the tert-butyl group, can direct the self-assembly of metal ions into unique and potentially novel 2D or 3D network topologies.
Tunable Porosity: The bulky tert-butyl group can act as a "strut," creating larger pores and channels within the MOF structure. The size and shape of these pores can be tuned by selecting different metal ions and synthesis conditions.
Functional Properties: By incorporating this linker into MOFs, materials with tailored properties can be designed. These include applications in gas storage and separation, catalysis, chemical sensing, and luminescence. For instance, MOFs containing pyridine-dicarboxylate linkers have been investigated for their photoluminescent properties and catalytic activity.
Research in this area focuses on synthesizing new MOFs with this compound and characterizing their structures and performance in various applications.
Sustainable and Green Chemistry Approaches in Synthesis
Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives. americanpharmaceuticalreview.comresearchgate.net
Future research into the synthesis of this compound will likely focus on:
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and often leads to higher yields and cleaner products compared to conventional heating.
Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials are combined to form the final product in a single step. MCRs improve efficiency by reducing the number of purification steps and minimizing solvent waste. acs.org
Use of Green Solvents and Catalysts: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol. Additionally, developing and using recyclable or non-toxic catalysts, such as certain organic acids, can significantly improve the sustainability of the process.
Solvent-Free and Mechanochemical Methods: Performing reactions in the absence of solvents (neat) or using mechanical force (ball milling) to drive reactions can eliminate solvent waste entirely. acs.org
By adopting these approaches, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally friendly.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-tert-butylpyridine-3-carboxylic acid, and how can reaction yields be improved?
- Methodology : Multi-step synthesis involving palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) or tert-butoxycarbonyl (Boc) protection strategies. For example, tert-butyl alcohol with palladium diacetate and tert-butyl XPhos under inert atmosphere (40–100°C) can facilitate key intermediates . Yield optimization requires stepwise monitoring via TLC/HPLC and adjusting stoichiometry of reagents like cesium carbonate. Post-reaction purification via column chromatography or recrystallization is critical to isolate high-purity product .
- Data Consideration : Track reaction parameters (temperature, solvent polarity, catalyst loading) and correlate with yields (e.g., 60–80% typical for analogous pyridine derivatives under similar conditions) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm tert-butyl group (δ ~1.4 ppm for CH₃) and carboxylic acid proton (δ ~12–14 ppm, broad) .
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- X-ray Crystallography : For definitive structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve tert-butyl steric effects on pyridine ring geometry .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure. Use fume hoods for weighing and reactions .
- First Aid : In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Consult safety data sheets (SDS) for analogous Boc-protected carboxylic acids, which highlight low acute toxicity but potential irritancy .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic systems?
- Methodology : Perform density functional theory (DFT) calculations to analyze electron density distribution, focusing on the carboxylic acid group’s nucleophilicity and steric hindrance from the tert-butyl group. Compare with experimental results (e.g., Suzuki-Miyaura coupling efficiency) to validate computational models .
- Data Contradiction : If predicted reactivity (e.g., carboxylate coordination to metal catalysts) conflicts with experimental yields, reassess solvent effects or alternative transition states in simulations .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Methodology : The bulky tert-butyl group may hinder crystal packing. Use solvent vapor diffusion with dichloromethane/hexane mixtures to slow crystallization. SHELXD/SHELXE can resolve twinning or disorder issues common in sterically hindered structures .
- Case Study : Analogous Boc-protected piperidine carboxylic acids required 100 K cooling and high-resolution synchrotron data for accurate refinement .
Q. How do pH and solvent polarity influence the tautomeric equilibrium of this compound?
- Methodology : Conduct UV-Vis titration in buffered solutions (pH 2–12) to monitor carboxylate vs. carboxylic acid forms. Compare with computational pKa predictions (e.g., COSMO-RS). Polar aprotic solvents (DMSO) stabilize the deprotonated form, enhancing solubility for reactivity studies .
Q. What mechanistic insights explain side reactions during derivatization (e.g., esterification) of this compound?
- Methodology : Use LC-MS to identify byproducts (e.g., tert-butyl elimination under acidic conditions). Kinetic studies under varying temperatures and catalysts (e.g., H₂SO₄ vs. DCC/DMAP) can optimize esterification efficiency .
Methodological Notes
- Contradictions : Conflicting reports on tert-butyl group stability under acidic conditions necessitate pilot reactions (e.g., Boc deprotection with TFA vs. HCl) .
- Data Gaps : Limited high-resolution crystallographic data for this specific compound; cross-reference with structurally similar pyridine-carboxylic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
